molecular formula C20H17N3O5S B6000715 N-{4-[(benzylamino)sulfonyl]phenyl}-4-nitrobenzamide

N-{4-[(benzylamino)sulfonyl]phenyl}-4-nitrobenzamide

カタログ番号: B6000715
分子量: 411.4 g/mol
InChIキー: ASTZDZDEGYVUNU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[(benzylamino)sulfonyl]phenyl}-4-nitrobenzamide, also known as NBD-556, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonylurea-based drugs and has been found to exhibit various biochemical and physiological effects.

作用機序

The mechanism of action of N-{4-[(benzylamino)sulfonyl]phenyl}-4-nitrobenzamide involves the activation of the sulfonylurea receptor 1 (SUR1), which is a subunit of the ATP-sensitive potassium (KATP) channel. This activation leads to the closure of the KATP channel, resulting in depolarization of the cell membrane and subsequent calcium influx. This calcium influx triggers various downstream signaling pathways, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including anti-proliferative and anti-metastatic effects in cancer cells, insulin secretagogue effects in pancreatic beta cells, and neuroprotective effects in neuronal cells. Additionally, this compound has been found to exhibit anti-inflammatory effects and has the potential to be developed as a treatment for inflammatory diseases.

実験室実験の利点と制限

One of the main advantages of N-{4-[(benzylamino)sulfonyl]phenyl}-4-nitrobenzamide for lab experiments is its specificity for the SUR1 receptor, which allows for the selective activation of this receptor. Additionally, this compound has been found to exhibit good bioavailability and pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of this compound is its relatively low potency compared to other sulfonylurea-based drugs, which may limit its therapeutic potential.

将来の方向性

There are several future directions for the research and development of N-{4-[(benzylamino)sulfonyl]phenyl}-4-nitrobenzamide. One potential direction is the further optimization of the compound's structure to improve its potency and selectivity. Additionally, the therapeutic potential of this compound in various diseases, including cancer, diabetes, and neurodegenerative disorders, should be further explored. Finally, the safety and toxicity profile of this compound should be thoroughly evaluated in preclinical and clinical studies.

合成法

The synthesis of N-{4-[(benzylamino)sulfonyl]phenyl}-4-nitrobenzamide involves a series of chemical reactions, starting with the nitration of 4-nitrobenzoic acid to obtain 4-nitrobenzoic acid methyl ester. This is followed by the reaction of the methyl ester with N-(4-aminophenyl)sulfonamide to obtain N-(4-nitrophenyl)-4-(phenylamino)sulfonamide. The final step involves the reaction of this compound with benzoyl chloride to obtain this compound.

科学的研究の応用

N-{4-[(benzylamino)sulfonyl]phenyl}-4-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, this compound has been found to exhibit anti-proliferative and anti-metastatic effects in various cancer cell lines. In diabetes research, this compound has been found to act as a potent insulin secretagogue and has the potential to be developed as a new class of anti-diabetic drugs. In neurodegenerative disorder research, this compound has been found to exhibit neuroprotective effects and has the potential to be developed as a treatment for Alzheimer's disease and Parkinson's disease.

特性

IUPAC Name

N-[4-(benzylsulfamoyl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5S/c24-20(16-6-10-18(11-7-16)23(25)26)22-17-8-12-19(13-9-17)29(27,28)21-14-15-4-2-1-3-5-15/h1-13,21H,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTZDZDEGYVUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。